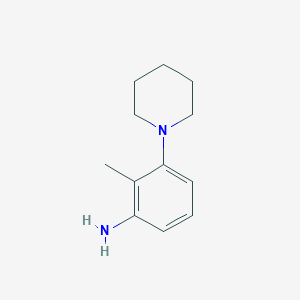

2-Methyl-3-(piperidin-1-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

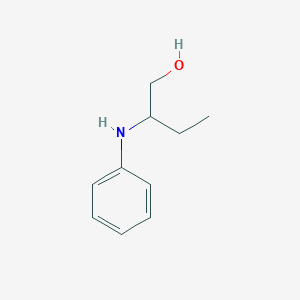

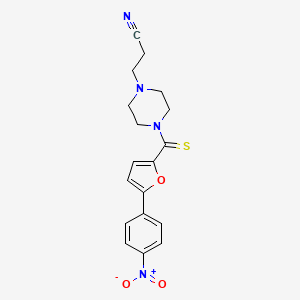

“2-Methyl-3-(piperidin-1-yl)aniline” is a compound with the CAS Number: 886494-86-6 . It has a molecular weight of 190.29 . The IUPAC name for this compound is 2-methyl-3-(1-piperidinyl)aniline . The physical form of this compound is a powder .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H18N2/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9,13H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 190.29 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A series of derivatives synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines, including structures related to 2-Methyl-3-(piperidin-1-yl)aniline, have shown promising in vitro anticancer activity against various human cells. These compounds were characterized by spectral data and evaluated for their potential in cancer treatment (Subhash & Bhaskar, 2021).

Corrosion Inhibition

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Studies involving quantum chemical calculations and molecular dynamics simulations of such compounds have provided insights into their efficiency in protecting against corrosion, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).

Synthetic Methodologies

Research on the synthesis and functionalization of piperidine derivatives, including compounds structurally related to this compound, highlights innovative methodologies. For instance, the diastereoselective synthesis of highly functionalized piperidines through pot, atom, and step economic (PASE) synthesis offers a streamlined approach for generating complex molecules with potential pharmaceutical applications (Clarke et al., 2007).

Pharmaceutical Intermediates

An optimized synthesis route for methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate in the synthesis of new generation narcotic analgesics such as remifentanil, showcases the importance of piperidine derivatives in drug development. This synthesis pathway emphasizes the role of these compounds in the creation of potent analgesics (Kiricojevic et al., 2002).

Antihypertensive Activity

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, derived from piperidine compounds, have been prepared and evaluated for their antihypertensive activity. These studies offer a glimpse into the potential of piperidine derivatives in developing new treatments for hypertension, highlighting their significance in medicinal chemistry (Clark et al., 1983).

Safety and Hazards

Wirkmechanismus

Target of Action

Piperidine derivatives, which include 2-methyl-3-(piperidin-1-yl)aniline, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been shown to have various interactions with their targets, leading to different therapeutic effects .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways, leading to their wide range of pharmacological applications .

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities .

Eigenschaften

IUPAC Name |

2-methyl-3-piperidin-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOCROPCEZGXAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCCCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2968312.png)

![N-[4-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2968316.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2968317.png)